molecular formula C22H18ClFN6O2 B2389507 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-57-2

3-(4-chlorophenyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2389507
CAS RN: 898448-57-2
M. Wt: 452.87
InChI Key: SJMDLBGWVUNOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H18ClFN6O2 and its molecular weight is 452.87. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, chemically related to the queried compound, has led to the identification of potent dual-target-directed A1/A2A adenosine receptor antagonists. These compounds are designed as tricyclic xanthine derivatives to improve water solubility and have been evaluated for their ability to inhibit monoamine oxidases (MAO), suggesting potential applications in treating neurodegenerative diseases due to their multitarget properties (Brunschweiger et al., 2014).

Synthesis and Characterization

The synthesis and molecular structure characterization of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione have been explored, indicating the development of efficient methodologies to afford compounds in good yields. These studies offer insights into the crystal structure and stability of these compounds, which could inform further pharmacological studies (Hwang et al., 2017).

Antimicrobial and Antiviral Activities

Investigations into imidazo[1,2-a]-s-triazine nucleosides and their analogues have demonstrated moderate activity against viruses in tissue culture, highlighting the potential of these compounds for developing new antiviral agents. The synthesis of these nucleosides presents a new class of purine analogues with bridgehead nitrogen atoms, providing a foundation for further exploration of their therapeutic applications (Kim et al., 1978).

Antineoplastic and Antiviral Properties

The synthesis and evaluation of triazino and triazolo[4,3-e]purine derivatives have been conducted, revealing compounds with significant in vitro anticancer and anti-HIV activities. These findings suggest the utility of these compounds in developing new treatments for cancer and HIV infections, underscoring the importance of structural modifications to enhance therapeutic efficacy (Ashour et al., 2012).

Drug Development and Therapeutic Applications

The detailed synthesis and biological activity of xanthene derivatives as antiasthmatic agents provide a framework for developing new treatments for asthma. The exploration of vasodilatory activities and the potential for developing phosphodiesterase 3 inhibitors from compounds containing the xanthene nucleus open avenues for creating potent antiasthmatic medications (Bhatia et al., 2016).

properties

IUPAC Name

3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN6O2/c1-27-19-18(20(31)28(2)22(27)32)29-12-17(13-7-9-15(23)10-8-13)26-30(21(29)25-19)11-14-5-3-4-6-16(14)24/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMDLBGWVUNOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC=C4F)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

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